2-chloro-3-fluorothiophene
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Overview
Description
Thiophene is an essential precursor to synthesize a wide range of conjugated organosulfur moieties, sulfur-containing polycyclic aromatic hydrocarbons, macrocycles, and pharmaceutical compounds . The molecular weight of Thiophene, 2-chloro- is 118.585 .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . A significant synthetic method to thiophene derivatives is the Gewald condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of 2-aryl-3-fluoro-5-silylthiophenes was demonstrated via a two-step reaction .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The structure of Thiophene, 2-chloro- is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Direct fluorination of thiophene with molecular fluorine (F2) is inconvenient as it is not a selective process, owing to the extreme reactivity of molecular fluorine .Physical and Chemical Properties Analysis
Thiophene, 2-chloro- has a molecular weight of 118.585 . More specific physical and chemical properties of Thiophene, 2-chloro-3-fluoro- were not found in the search results.Scientific Research Applications
Syntheses and Chemical Properties
- Syntheses Techniques : The synthesis of fluorothiophenes, including derivatives of 2-chloro-3-fluorothiophene, has been explored through reactions involving elemental fluorine in chloroform and the use of thienyllithium derivatives. These methods allow for the introduction of various substituents, enabling the preparation of thiophenes with complex side chains. The electrophilic fluorination reactions present a method to modify thiophene molecules for further chemical analysis and applications (Gronowitz & Hörnfeldt, 2004).
Applications in Material Science
- Electropolymerization and Electronic Properties : The electropolymerization of 3-fluoro-4-hexylthiophene demonstrates its potential in tuning the electronic properties of conjugated polythiophenes. Although direct polymerization of this monomer was challenging, its inclusion in terthienyl substrates for electropolymerization has been successful, highlighting its role in developing materials with tailored electronic properties for applications such as organic electronics (Gohier, Frère, & Roncali, 2013).
Opto-electronic and Photophysical Enhancements
- Tuning Optical Properties : Research on postfunctionalization of poly(3-hexylthiophene) (P3HT) with this compound derivatives has demonstrated significant effects on the optical and photophysical properties of poly(thiophene)s. These modifications have led to enhancements in solid-state emission, offering potential advancements in the development of optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Advancements in Organic Solar Cells
- Enhancing Organic Solar Cells : The design and synthesis of non-fullerene acceptors for organic solar cells have been a focus, with this compound derivatives playing a crucial role. These derivatives have been utilized in designing molecules with lowered energy gaps and increased charge transfer rates, showing promise for high-performance organic solar cells (Ans, Ayub, Xiao, & Iqbal, 2020).
Enhancement of Polymer Properties
- Polymer Ionization Potential : Studies have shown that the incorporation of 3-alkyl-4-fluorothiophenes into polymer backbones increases the ionization potential without significantly altering the optical band gap. This modification also enhances the tendency of these polymers to aggregate in solution, attributed to a more co-planar backbone, which could improve charge carrier mobilities in applications such as field-effect transistors (Fei et al., 2015).
Safety and Hazards
Future Directions
Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Fluorinated thiophene derivatives are widely used in various fields, suggesting that their targets could be diverse depending on the specific application .
Mode of Action
It’s known that fluorinated thiophenes can interact with their targets through various mechanisms, such as nucleophilic aromatic substitution .
Biochemical Pathways
Fluorinated thiophenes are known to be involved in a variety of biochemical processes, suggesting that 2-chloro-3-fluorothiophene could potentially affect multiple pathways .
Result of Action
Given the wide use of fluorinated thiophenes in various fields, it’s likely that the effects of this compound could be diverse and context-dependent .
Biochemical Analysis
Biochemical Properties
Fluorinated thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-Fluorothiophene is not well-defined. It is known that fluorinated thiophene derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-3-fluorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFS/c5-4-3(6)1-2-7-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKBRKJRSIFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-79-1 |
Source
|
Record name | 2-chloro-3-fluorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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